1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol
Overview
Description
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C10H8F2N2OS. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the difluorobenzo[d]thiazole moiety in its structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4,6-difluoroaniline with carbon disulfide and chlorine in the presence of a base.
Azetidine Ring Formation: The azetidine ring is formed by cyclization of an appropriate precursor, such as a β-amino alcohol, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole and azetidine moieties using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles, or electrophiles; reactions are often conducted in polar solvents at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted benzothiazole derivatives.
Scientific Research Applications
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol can be compared with other similar compounds, such as:
1-(4,6-Dichlorobenzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with chlorine atoms instead of fluorine, which may result in different chemical and biological properties.
1-(4,6-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-ol: Contains methyl groups instead of fluorine, potentially affecting its reactivity and biological activity.
1-(4,6-Difluorobenzo[d]thiazol-2-yl)pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring instead of an azetidine ring, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of the difluorobenzo[d]thiazole and azetidine moieties, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2OS/c11-5-1-7(12)9-8(2-5)16-10(13-9)14-3-6(15)4-14/h1-2,6,15H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBDALODPATPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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